6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine
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Overview
Description
The compound is a complex organic molecule that likely belongs to the class of purines . Purines are biologically significant and form the basis of many important biomolecules like DNA and RNA .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds often involve multi-step procedures and the use of various reagents . The synthesis process usually involves reactions like condensation, substitution, and cyclization .Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like NMR, IR spectroscopy, and X-ray crystallography . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and depend on various factors like the presence of functional groups, reaction conditions, and the type of reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various analytical techniques . These properties include molecular weight, density, melting point, boiling point, and solubility .Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes likeRenin . Renin is an enzyme that participates in the body’s renin-angiotensin system (RAS) that mediates extracellular volume (i.e., that of the blood plasma, lymph and interstitial fluid), and arterial vasoconstriction. Thus, it indirectly influences blood pressure.
Mode of Action
It’s worth noting that similar compounds, such as piperaquine, inhibit theP. Falciparum parasite’s haem detoxification pathway . The mechanism of piperaquine inhibition of the haem detoxification pathway is unknown but is expected to be similar to that of Chloroquine .
Biochemical Pathways
Compounds with similar structures have been known to interfere with thehaem detoxification pathway in certain parasites . This interference can lead to the accumulation of toxic haem, which can be detrimental to the parasite.
Pharmacokinetics
Similar compounds like piperaquine are known to be slowly absorbed and exhibit multiple peaks in their plasma concentration curve, suggestingenterohepatic recycling .
Result of Action
Similar compounds have been known to exhibitantimalarial activity by inhibiting the haem detoxification pathway in parasites .
Action Environment
For instance, one such compound is recommended to be stored in a sealed, dry environment, under -20°C .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-9-methylpurine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8/c1-3-12-8-17-16(18-9-12)24-6-4-23(5-7-24)15-13-14(19-10-20-15)22(2)11-21-13/h8-11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUZXXHIAOSGAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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